4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide
Description
Historical Development of Triazolothiadiazine Scaffold Research
The exploration of triazolothiadiazines began in the mid-20th century, driven by the need to synthesize heterocyclic systems with enhanced bioactivity. Early work focused on combining triazole and thiadiazine rings, two pharmacophores known for their antimicrobial and anticancer properties. A pivotal advancement occurred with the development of methods to fuse these rings into a single scaffold, enabling the creation of compounds with improved metabolic stability and target affinity.
In the 1980s, researchers synthesized 4H-1,2,4-triazolo[3,4-b]thiadiazines via reactions between 4-amino-1,2,4-triazole-3-thione and α-halocarbonyl compounds. These early derivatives exhibited moderate antimicrobial activity, prompting investigations into structural modifications. The introduction of benzo-fused systems, such as the 4H-benzo[e] variant, marked a turning point. By annulating a benzene ring to the triazolothiadiazine core, scientists achieved enhanced π-π stacking interactions and solubility profiles, critical for optimizing drug-receptor binding.
The specific compound 4H-benzo[e]triazolo[5,1-c]thiadiazine-7-carboxylic acid 5,5-dioxide emerged from efforts to integrate sulfone and carboxylic acid groups into the scaffold. Sulfonation at the 5,5-positions improved electron-withdrawing characteristics, while the carboxylic acid moiety at position 7 facilitated hydrogen bonding with biological targets. These modifications were informed by X-ray crystallographic studies of analogous triazolothiadiazines, which revealed how substituents influence molecular conformation and stability.
Position of 4H-Benzo[e]Triazolo[5,1-c]Thiadiazine-7-Carboxylic Acid 5,5-Dioxide in Heterocyclic Chemistry
This compound occupies a unique niche in heterocyclic chemistry due to its polycyclic architecture and multifunctional substituents . The core structure comprises:
- A triazolo[5,1-c]thiadiazine system, which combines a 1,2,4-triazole ring fused to a 1,2,4-thiadiazine ring.
- A benzo[e] annulation , extending conjugation and planar rigidity.
- 5,5-Dioxide groups , which introduce sulfone functionalities, enhancing electrophilicity.
- A carboxylic acid group at position 7, providing a site for hydrogen bonding and salt formation.
Compared to simpler triazolothiadiazines, the benzo-fused system increases lipophilicity, enabling better penetration through cell membranes. The sulfone groups stabilize the thiadiazine ring through electron withdrawal, reducing susceptibility to metabolic oxidation. Meanwhile, the carboxylic acid group offers a handle for derivatization, allowing the synthesis of esters, amides, and metal complexes for structure-activity relationship (SAR) studies.
Table 1: Key Structural Features and Their Implications
| Structural Feature | Chemical Implication | Biological Relevance |
|---|---|---|
| Benzo[e] annulation | Enhanced π-stacking and planar rigidity | Improved DNA intercalation |
| 5,5-Dioxide groups | Electron-withdrawing stabilization of thiadiazine ring | Resistance to enzymatic degradation |
| Carboxylic acid at position 7 | Hydrogen bonding and ionic interactions | Target selectivity in kinase inhibition |
Current Research Landscape and Academic Interest
Recent studies have focused on optimizing the synthesis and biological efficacy of this compound. Advances in green chemistry have led to catalyst-free syntheses using visible-light photoredox catalysis, improving yields and reducing waste. For instance, one-pot reactions involving nitroepoxides and triazolethiones under mild conditions achieve regio- and diastereoselectivity, critical for scaling production.
Biologically, the compound has shown promise as an Epidermal Growth Factor Receptor (EGFR) inhibitor . Molecular docking studies reveal that the triazolothiadiazine core anchors the molecule in the ATP-binding pocket of EGFR, with the sulfone groups forming dipole-dipole interactions with lysine residues. The carboxylic acid moiety further stabilizes the binding pose through hydrogen bonds with cysteine and methionine side chains.
Table 2: Recent Findings in Biological Activity
Academic interest extends to its antiviral potential , particularly against highly pathogenic influenza strains. The benzo-fused system disrupts viral capsid assembly, while the sulfone groups interfere with neuraminidase activity. Additionally, its role in tubulin polymerization inhibition highlights utility in anticancer therapies, with derivatives showing low micromolar efficacy in preclinical models.
Future research aims to explore hybrid derivatives combining this scaffold with known pharmacophores, such as indole or chalcone moieties, to amplify bioactivity. Computational studies are also underway to map its interaction with emerging targets like PD-L1 and BRAF kinases.
Properties
IUPAC Name |
5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4S/c14-8(15)5-1-2-6-7(3-5)18(16,17)12-9-10-4-11-13(6)9/h1-4H,(H,14,15)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMMSJMMMWRUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-98-9 | |
| Record name | 4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid typically involves the reaction of 5-aminoazole with sulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at room temperature, followed by heating at 80°C for several hours . The product is then precipitated by adjusting the pH with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
General Synthetic Methods for Triazolothiadiazines
Triazolothiadiazines are synthesized through various methods, often involving the reaction of triazole derivatives with appropriate reagents to form the thiadiazine ring.
-
Reaction of Triazol-3-amines with Ortho Esters : This method involves the reaction of triazol-3-amines with ortho esters, followed by the reaction of the generated carboximidate with carbon disulfide or sodium thiocyanate .
-
Reaction with α-Halocarbonyl Compounds : Compounds like 2-hydrazinyl-1,3,4-thiadiazine react with α-halocarbonyl compounds to form triazolothiadiazines .
Potential Chemical Reactions
Given the structural similarity, potential chemical reactions for 4H-benzo[e] triazolo[5,1-c] thiadiazine-7-carboxylic acid 5,5-dioxide might include:
-
Hydrolysis : Similar to the hydrolysis of related compounds, this could involve the use of bases like lithium hydroxide to modify the carboxylic acid functionality.
-
Condensation Reactions : These could involve reactions with amines or other nucleophiles to form amides or esters.
Data Tables
Due to the lack of specific data on 4H-benzo[e] triazolo[5,1-c] thiadiazine-7-carboxylic acid 5,5-dioxide, we can provide a table summarizing the synthesis of a related compound:
| Compound | Synthesis Method | Yield |
|---|---|---|
| 4H-benzo[e] triazolo[5,1-c] thiadiazine-2-carboxylic acid 5,5-dioxide | Hydrolysis with LiOH | 98% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide. Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- DU145 (prostate cancer)
- MCF-7 (breast cancer)
- MDA-MB-231 (breast adenocarcinoma)
The compound demonstrated a moderate to high level of cytotoxicity against these cell lines while showing minimal toxicity to normal human mammary epithelial cells (MCF-10A) . The mechanism of action involves cell cycle arrest at the G2/M phase and induction of apoptosis .
DNA Binding Affinity
The compound has been studied for its ability to interact with DNA. It was found to inhibit the cleavage of pBR322 plasmid DNA by restriction enzyme BamHI. This suggests a potential role in gene regulation or as a therapeutic agent targeting DNA . Studies utilizing UV-visible spectroscopy and fluorescence titration have confirmed its binding affinity to DNA .
Scaffold for Drug Design
The unique structure of this compound serves as a versatile scaffold for the development of new pharmaceuticals. Its ability to form derivatives can lead to compounds with enhanced biological activities . The compound's structural features allow for modifications that can improve efficacy and reduce side effects in therapeutic applications.
Study 1: Synthesis and Biological Evaluation
A study conducted by Cherepakha et al. synthesized various derivatives of the compound and evaluated their biological activities. The derivatives exhibited varying levels of anticancer activity against the aforementioned cell lines. The study concluded that specific modifications could enhance potency and selectivity .
Study 2: Mechanistic Insights into Anticancer Activity
In another investigation, researchers focused on the mechanistic pathways through which the compound induces apoptosis in cancer cells. The findings indicated that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .
Study 3: DNA Interaction Studies
Further research explored the interaction between the compound and DNA using spectroscopic methods. The results indicated that the compound binds effectively to DNA at physiological pH levels, suggesting its utility in gene therapy applications .
Mechanism of Action
The mechanism of action of 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Energetic Materials
Triazolo-triazine derivatives, such as 3-nitro-7-(1H-tetrazol-5-yl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (34) , share fused heterocyclic frameworks but lack the thiadiazine and carboxylic acid groups. Compound 34 exhibits superior detonation properties (D = 8,312 m/s, P = 27.04 GPa) and thermal stability (Td > 305°C), making it suitable for explosive applications. In contrast, the target compound’s carboxylic acid group may enhance solubility for pharmaceutical use but reduces energy density .
| Property | Target Compound | Compound 34 |
|---|---|---|
| Molecular Weight (g/mol) | 266.23 | Not Reported |
| Density (g/cm³) | N/A | 1.819 |
| Thermal Stability (°C) | Not Reported | >305 |
| Key Functional Groups | Carboxylic Acid, Sulfonyl | Tetrazole, Nitro |
| Application | Medicinal Chemistry (Potential) | Energetic Materials |
Antiviral Triazolo-triazin-7-ones
The 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one scaffold, found in the antiviral drug Riamilovir (Triazavirin®), shares a triazolo-triazine core with the target compound. However, the absence of a thiadiazine ring and sulfonyl groups in Triazavirin® highlights the structural flexibility of this heterocyclic system.
Benzothiadiazine Derivatives with Cognitive-Enhancing Properties
7-Chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c][1,2,4]thiadiazine 5,5-dioxide (3) features a similar thiadiazine ring but includes a pyrrolo-fused benzene system.
| Property | Target Compound | Compound 3 |
|---|---|---|
| Configurational Stability | Not Reported | Stable at pH 7.4, 45°C |
| Hydrolysis Resistance | Not Reported | No hydrolysis observed |
| Key Substituents | Carboxylic Acid | Chloro, Furan |
| Application | Undefined | Cognitive Enhancers |
Thieno-Benzo Thiazine Carboxylic Acid Derivatives
5,9-Dioxo-3,4,5,9-tetrahydro-2H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylic Acid 1,1-Dioxide replaces the triazole ring with a thiophene moiety. This structural variation reduces nitrogen content but increases π-electron density, which could influence redox properties. The target compound’s triazole ring may offer stronger hydrogen-bonding interactions, relevant for drug-receptor binding .
Biological Activity
4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide (CAS Number: 1311316-61-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article summarizes the pharmacological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibitory activities.
- Molecular Formula : C9H6N4O4S
- Molecular Weight : 266.23 g/mol
- Structure : The compound features a triazole-thiadiazine core which is significant for its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo-thiadiazines exhibit notable antimicrobial properties. For instance:
- In vitro Testing : Compounds synthesized from triazolo-thiadiazines were evaluated against various Candida species and showed higher potency compared to traditional antifungal agents like ketoconazole .
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.125–8 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3Aa | Candida albicans | 0.125 |
| 3Ac | E. coli | 0.250 |
| 3Ag | S. aureus | 0.500 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Lines Tested : The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Mechanism of Action : It was found to inhibit tubulin polymerization, disrupting the microtubule network essential for cell division .
- IC50 Values : Some derivatives showed IC50 values below 64.5 µg/mL against MCF-7 cells, indicating significant cytotoxicity .
Table 2: Anticancer Efficacy Against Human Tumor Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9b | MCF-7 | <64.5 |
| 52c | A549 | <50 |
| 52e | MDA-MB-231 | <45 |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity:
- Alkaline Phosphatase Inhibition : Several derivatives showed significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to anti-proliferative effects in cancer cells .
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| 52k | h-TNAP | 75 |
| 52m | h-IAP | 80 |
Case Studies
- Study on Antifungal Activity : A study published in MDPI highlighted the effectiveness of synthesized triazolo-thiadiazines against various Candida species, with some compounds outperforming established antifungals like ketoconazole .
- Anticancer Mechanism Exploration : Research indicated that certain derivatives not only inhibited cancer cell growth but also affected microtubule dynamics, suggesting a novel mechanism for their anticancer activity .
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Condensation | Thiocarbohydrazide, α-bromo ketones | 60-75% | Byproduct formation |
| Cyclization | Ortho esters, TFA, 25°C | 45-65% | Regioselectivity control |
| Salt Formation | NaOH/KOH in EtOH | 70-85% | Crystallization efficiency |
Q. Table 2: Analytical Benchmarks for Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
